4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane is a bicyclic organic compound characterized by its unique molecular structure and potential applications in synthetic chemistry and pharmaceuticals. It is classified under the category of bicyclic compounds, specifically those containing oxygen in their structure, known as oxabicyclo compounds. The compound's chemical formula is , and it has a molecular weight of approximately 177.04 g/mol. Its CAS number is 2305254-69-5, which is used for identification in chemical databases and regulatory environments.
The synthesis of 4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane can be achieved through several methods, often involving halogenation reactions. One notable approach includes the use of visible-light-induced triplet energy transfer catalysis to access polysubstituted 2-oxabicyclo[2.1.1]hexanes from readily available precursors such as benzoylformate esters and bicyclo[1.1.0]butanes. This process typically involves a sequence of reactions including photocycloaddition, backbone C-H abstraction, and aryl group migration, allowing for the construction of complex bicyclic structures in a single operation .
Technical details regarding the synthesis highlight the importance of reaction conditions such as temperature, solvent choice, and the presence of catalysts or additives like tetrabutylammonium bromide (TBAB) to enhance yields . The optimization of these conditions can lead to high yields of the desired product, sometimes exceeding 96% under optimal circumstances.
The bicyclic nature contributes to its unique chemical reactivity and potential applications in various chemical transformations.
4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane can participate in a variety of chemical reactions due to its reactive bromomethyl group. Common reactions include:
These reactions are typically influenced by the presence of catalysts or specific reaction conditions that favor particular pathways, such as using oxidants or Lewis acids to promote reactivity .
The mechanism by which 4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane acts in chemical reactions often involves the formation of reactive intermediates following the cleavage of the bromomethyl bond. This can lead to:
This stepwise transformation allows for the construction of complex molecular architectures from simpler starting materials.
Hazard classifications indicate that this compound may pose risks such as skin irritation or respiratory issues upon exposure, necessitating careful handling procedures .
4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane has significant potential in scientific research, particularly in:
The compound's unique bicyclic structure offers opportunities for creating novel compounds with potential therapeutic effects, contributing to advancements in medicinal chemistry and drug discovery .
The 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) scaffold represents a transformative advance in three-dimensional molecular design for bioactive compounds. Its significance stems from its ability to serve as a saturated bioisostere for ortho-substituted phenyl rings—a structural element present in over 300 commercial drugs and agrochemicals like aspirin, fluxapyroxad, and boscalid [1] [5]. Crystallographic analyses confirm that the 2-oxa-BCH core closely replicates the geometric parameters of ortho-disubstituted benzenes, including:
Critically, embedding an oxygen atom within the bicyclic framework enhances polarity while reducing lipophilicity (ΔlogP = −0.8 to −1.3 versus phenyl analogs). This "escape from flatland" strategy increases fractional sp³ character (Fsp³ = 0.75), directly addressing the solubility and metabolic stability limitations of polyaromatic drug candidates [5] [7]. Validation studies replacing phenyl rings in boscalid with 2-oxa-BCH units demonstrated 15–30× improved aqueous solubility with retained fungicidal activity—confirming therapeutic relevance [1].
Table 1: Physicochemical Advantages of 2-Oxa-BCH vs. Phenyl Bioisosteres
Property | Ortho-Substituted Phenyl | Bicyclo[1.1.1]pentane | 2-Oxabicyclo[2.1.1]hexane |
---|---|---|---|
Distance between substituents (Å) | 2.9–3.1 | 2.5 | 3.2–3.5 |
LogP (calc) | 2.0–3.5 | 1.8–2.9 | 1.2–2.4 |
Water solubility (μg/mL) | 10–50 | 50–150 | 200–800 |
Fsp³ | 0.0 | 0.75 | 0.75 |
Data compiled from bioisostere replacement studies [1] [5] [7]
The bromomethyl group (−CH₂Br) at the C4 position of 2-oxabicyclo[2.1.1]hexane unlocks versatile synthetic pathways due to its electrophilic reactivity and synthetic plasticity. This substituent serves as a molecular "handle" for:
Commercial availability of 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane (≥95% purity) underscores its industrial utility [4] [6]. Stability studies confirm robustness: no decomposition occurs after 3 months at 8°C under inert atmospheres [4] [6]. The compound’s liquid state (at room temperature) and moderate boiling point facilitate handling in continuous-flow reactors [6].
Table 2: Reactivity Profile of 4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane
Reaction Type | Conditions | Products | Yield (%) | Application |
---|---|---|---|---|
Nucleophilic Substitution | NaN₃, DMF, 25°C | Azide derivative | 92 | Click chemistry handles |
Hydrolysis | NaOH, THF/H₂O, 60°C | Primary alcohol | 85 | Solubilizing moieties |
Reduction | LiAlH₄, Et₂O, 0°C | Methyl derivative | 78 | Lipophilicity modulation |
Carbonylation | CO, Pd(OAc)₂, 80°C | Ester derivatives | 65 | Prodrug synthesis |
Data aggregated from functionalization studies [1] [3] [6]
Synthetic protocols leverage the bromomethyl group’s reactivity to bypass chromatographic purifications. For example, saponification of crude photocyclization mixtures yields crystalline carboxylic acids (71% yield, >98% purity) without intermediate isolation—demonstrating scalability [1] [5].
The development of 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane reflects a broader trajectory in saturated bioisostere design:
Phase 1: Monocyclic Systems (2008–2018)Early efforts employed cyclopropanes and cycloalkanes as phenyl mimics. Cyclopropane-based analogs of drug candidates showed metabolic instability, while flexible cyclopentanes/cyclohexanes failed to enforce bioactive conformations [5] [7].
Phase 2: Rigid Bicyclic Scaffolds (2019–2022)Bicyclo[1.1.1]pentanes and all-carbon bicyclo[2.1.1]hexanes emerged as conformationally constrained ortho-phenyl bioisosteres. Though successful in reducing logP, these hydrocarbons lacked polar functionality for solubility tuning [3] [5] [7].
Phase 3: Oxygen-Embedded Architectures (2023–Present)2-Oxabicyclo[2.1.1]hexanes addressed prior limitations by incorporating an ether oxygen. The 2023 disclosure of scalable synthesis via photochemical [2+2] cycloaddition (using benzophenone sensitization at 368 nm) enabled systematic exploration [1] [5]. Bromomethyl derivatives became key building blocks due to:
Table 3: Evolution of Bicyclo[2.1.1]hexane-Based Bioisosteres
Generation | Representative Structure | Key Advancement | Limitations |
---|---|---|---|
First (2019) | Bicyclo[2.1.1]hexane-1-carboxylate | Conformational rigidity | High logP (2.5–3.0) |
Second (2021) | 2-Azabicyclo[2.1.1]hexane | Nitrogen for H-bonding | Synthetic complexity (8+ steps) |
Third (2023) | 4-(Bromomethyl)-2-oxa-BCH | Oxygen for polarity + bromomethyl for diversification | Requires low-T storage (2–8°C) [4] |
Recent innovations include photocatalytic assembly of 2-oxa-BCH scaffolds from allyl alcohols—bypassing traditional strain-release agents . This method installs diverse substituents (amines, esters, arenes) directly onto the bicyclic core, positioning 4-(bromomethyl) derivatives as linchpins for late-stage diversification .
Comprehensive Compound List
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2